N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves complex synthetic approaches . For instance, a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C21H17ClN4O2 and the molecular weight is 392.84.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. One approach to constructing important heterocyclic structures with relevant biological activity involves the use of enamino ketones as building blocks .Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-b]pyridazin derivatives have been evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial screening of certain thiazole derivatives incorporating a thiazole ring showed significant in vitro antibacterial and antifungal activities against a range of pathogens. This suggests that derivatives of imidazo[1,2-b]pyridazin could potentially be utilized in developing treatments for microbial diseases (Desai et al., 2013).
Anticancer Activity
Research on imidazo[1,2-a]pyrazin-6-yl)ureas demonstrated their potential as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines. This highlights the promise of imidazo[1,2-b]pyridazin derivatives in cancer therapy, indicating a route through which N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide might find application (Bazin et al., 2016).
Enzyme Inhibition and Corrosion Protection
Benzimidazole derivatives, closely related to benzamide structures, have shown effectiveness in inhibiting corrosion of metals, suggesting potential applications in material science and industrial processes. Such compounds function by adsorbing onto surfaces and providing protective layers against chemical degradation (Khaled, 2003).
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O2/c1-29-18-8-7-17-24-16(10-27(17)26-18)11-5-6-12(21)15(9-11)25-20(28)19-13(22)3-2-4-14(19)23/h2-10H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDXMMMHTAVMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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